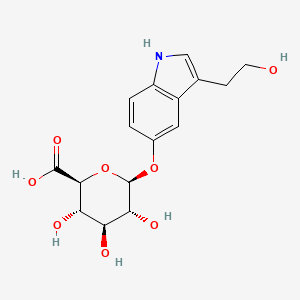

3-(2-Hydroxyethyl)-1H-indol-5-yl beta-D-glucopyranosiduronic acid

Description

3-(2-Hydroxyethyl)-1H-indol-5-yl beta-D-glucopyranosiduronic acid is a glucuronide conjugate characterized by a β-D-glucopyranosiduronic acid moiety linked to a 3-(2-hydroxyethyl)-substituted indole ring at the 5-position. This compound is structurally significant due to its role in phase II drug metabolism, where glucuronidation enhances water solubility for excretion. Its molecular formula is C₁₇H₁₉NO₉, with an exact molecular weight of 353.111 g/mol . The compound is commercially available for pharmaceutical research, as noted in industrial contexts .

Properties

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[3-(2-hydroxyethyl)-1H-indol-5-yl]oxy]oxane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO8/c18-4-3-7-6-17-10-2-1-8(5-9(7)10)24-16-13(21)11(19)12(20)14(25-16)15(22)23/h1-2,5-6,11-14,16-21H,3-4H2,(H,22,23)/t11-,12-,13+,14-,16+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFLHLWRXDOXSCF-JHZZJYKESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OC3C(C(C(C(O3)C(=O)O)O)O)O)C(=CN2)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C(=CN2)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00857854 | |

| Record name | 3-(2-Hydroxyethyl)-1H-indol-5-yl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00857854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27939-38-4 | |

| Record name | 3-(2-Hydroxyethyl)-1H-indol-5-yl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00857854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

3-(2-Hydroxyethyl)-1H-indol-5-yl beta-D-glucopyranosiduronic acid, also known as 5-Hydroxy Tryptophol Beta-D-Glucuronide Sodium Salt, is a compound derived from serotonin metabolism. It has garnered attention in biochemical research due to its potential biological activities, particularly in the context of neurotransmitter modulation and cellular signaling pathways.

- Molecular Formula : C16H19NO8

- Molecular Weight : 375.31 g/mol

- CAS Number : 27939-38-4

- Structure : The compound features an indole ring system attached to a glucuronic acid moiety, which is significant for its biological interactions.

The compound acts primarily as a metabolite of serotonin (5-hydroxytryptamine), and its biological activity is linked to its ability to interact with various receptors and enzymes involved in neurotransmission and cellular signaling.

- Serotonin Receptor Interaction : It has been shown to exhibit affinity for serotonin receptors, influencing mood and cognitive functions.

- Calcium Mobilization : Research indicates that this compound can modulate calcium signaling pathways by acting on inositol trisphosphate receptors (Ins(1,4,5)P3R), which are crucial for intracellular calcium release .

Research Findings

Several studies have documented the biological effects of 3-(2-Hydroxyethyl)-1H-indol-5-yl beta-D-glucopyranosiduronic acid:

- Neuroprotective Effects : In vitro studies indicate that the compound may exert neuroprotective effects by reducing oxidative stress in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases.

- Anti-inflammatory Properties : Experimental data suggest that it possesses anti-inflammatory properties, which could be beneficial in conditions characterized by chronic inflammation .

Data Table of Biological Activities

Case Studies

- Neuroprotective Study : A study published in the Journal of Neurochemistry demonstrated that treatment with this compound significantly reduced markers of oxidative stress in SH-SY5Y neuroblastoma cells exposed to neurotoxic agents . The results indicated a potential for developing neuroprotective therapies based on this compound.

- Inflammation Model : In a murine model of inflammation, administration of 3-(2-Hydroxyethyl)-1H-indol-5-yl beta-D-glucopyranosiduronic acid resulted in decreased levels of TNF-alpha and IL-6, suggesting its role as an anti-inflammatory agent .

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula : C16H19NO8

- CAS Number : 27939-38-4

- Molecular Weight : 351.32 g/mol

- Structure : The compound features an indole ring system with a hydroxyethyl group and a glucuronide moiety, which contributes to its solubility and bioactivity.

Neuropharmacology

Research indicates that this compound may influence neurotransmitter systems, particularly serotonin pathways. Its role as a metabolite of serotonin suggests potential implications in mood regulation and anxiety disorders. Studies have explored its effects on neuronal excitability and synaptic transmission, providing insights into its neuropharmacological properties.

Drug Metabolism Studies

As a glucuronidated metabolite, 3-(2-Hydroxyethyl)-1H-indol-5-yl beta-D-glucopyranosiduronic acid serves as an important model for understanding drug metabolism. Glucuronidation is a key phase II metabolic reaction that enhances the solubility of drugs for excretion. Investigations into this compound can elucidate metabolic pathways relevant to pharmacokinetics and drug interactions.

Analytical Chemistry

The compound is frequently used in analytical chemistry as a reference standard for the quantification of glucuronides in biological samples. Its presence in urine and blood has been utilized to develop assays for monitoring drug metabolism and assessing exposure to various pharmaceuticals.

Case Studies

| Study Title | Focus | Findings |

|---|---|---|

| "Role of Serotonin Metabolites in Mood Regulation" | Investigates the impact of serotonin metabolites on mood disorders | Found that alterations in levels of 5-Hydroxy Tryptophol correlate with depressive symptoms |

| "Glucuronidation Pathways of Indole Derivatives" | Explores metabolic pathways of indole compounds | Identified 3-(2-Hydroxyethyl)-1H-indol-5-yl beta-D-glucopyranosiduronic acid as a key metabolite in the glucuronidation process |

| "Quantitative Analysis of Urinary Glucuronides" | Develops methods for measuring glucuronides in urine samples | Established protocols for detecting 3-(2-Hydroxyethyl)-1H-indol-5-yl beta-D-glucopyranosiduronic acid in clinical samples |

Comparison with Similar Compounds

5-Methoxyindol-6-yl D-glucosiduronic Acid (CAS 77463-72-0)

3-Indolyl β-D-glucopyranoside

- Structure: Contains a glucose (β-D-glucopyranoside) instead of glucuronic acid.

- Key Differences :

2-(6-Methyl-1H-indol-3-yl)acetic Acid (CAS 52531-20-1)

- Structure : Features an acetic acid substituent at the indole 3-position and a methyl group at the 6-position.

- Molecular Weight : 189.21 g/mol (smaller due to absence of glucuronide) .

- Regulatory Status: Not classified under GHS, suggesting lower acute toxicity compared to glucuronides .

Pharmacologically Relevant Derivatives

Sulfonamide Derivatives (e.g., Sumatriptan Succinate)

- Structure: Includes [3-(2-dimethylaminoethyl)-1H-indol-5-yl]-N-methylmethanesulfonamide succinate, a triptan-class migraine drug .

- Key Differences: Sulfonamide and dimethylaminoethyl groups enhance blood-brain barrier penetration. Molecular Weight: 384.47 g/mol (higher due to sulfonamide and succinate salt) .

- Applications : Clinical use in migraine treatment, contrasting with glucuronides’ metabolic roles .

Physicochemical and Toxicological Comparison

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for structural elucidation and purity assessment of 3-(2-Hydroxyethyl)-1H-indol-5-yl β-D-glucopyranosiduronic acid?

- Methodological Answer : High-resolution NMR (1H, 13C, and 2D-COSY) is critical for confirming glycosidic bond formation and indole substitution patterns. Mass spectrometry (MS) with electrospray ionization (ESI) is used to verify molecular weight and fragmentation patterns. HPLC with UV detection (e.g., at 280 nm for indole absorption) ensures purity, while tandem MS (LC-MS/MS) identifies trace impurities or degradation products . For glucuronides, monitoring carboxylate groups via IR spectroscopy (1700–1750 cm⁻¹) is advised .

Q. What synthetic strategies are commonly employed for β-D-glucopyranosiduronic acid conjugates like this compound?

- Methodological Answer : The synthesis typically involves Koenigs-Knorr glycosylation, where a protected glucuronic acid donor (e.g., methyl ester) reacts with the indole derivative under acidic conditions. Protecting groups (e.g., acetyl or benzyl) are used to control regioselectivity. Post-synthesis, enzymatic or alkaline hydrolysis removes protecting groups while preserving the glycosidic bond. Reaction progress is tracked via TLC with cerium molybdate staining .

Q. How can researchers address solubility challenges during in vitro assays for this compound?

- Methodological Answer : Due to the glucuronic acid moiety’s hydrophilicity and indole’s hydrophobicity, solubility can be pH-dependent. Use buffered solutions (pH 6.8–7.4) with co-solvents like DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes. Dynamic light scattering (DLS) helps assess aggregation in aqueous media .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of β-D-glucopyranosiduronic acid derivatives with indole scaffolds?

- Methodological Answer : Density functional theory (DFT) predicts transition states for glycosylation reactions, guiding solvent and catalyst selection (e.g., BF3·Et2O for acid-catalyzed coupling). Molecular docking studies model interactions between the indole moiety and glucuronosyltransferases (UGTs) to predict metabolic stability . Machine learning algorithms (e.g., random forest regression) can correlate reaction parameters (temperature, solvent polarity) with yield .

Q. What experimental approaches resolve contradictions in spectral data (e.g., unexpected NOE correlations in NMR)?

- Methodological Answer : Conflicting NOE signals may arise from conformational flexibility in the hydroxyethyl chain or glucuronic acid ring puckering. Use variable-temperature NMR to assess dynamic behavior. Rotating-frame Overhauser effect spectroscopy (ROESY) clarifies spatial proximities in flexible regions. X-ray crystallography of crystalline derivatives (e.g., sodium salts) provides definitive stereochemical assignments .

Q. How do researchers differentiate enzymatic vs. non-enzymatic hydrolysis of this compound in metabolic studies?

- Methodological Answer : Incubate the compound with β-glucuronidase inhibitors (e.g., saccharic acid 1,4-lactone) to suppress enzymatic activity. Compare hydrolysis rates in human liver microsomes (HLM) vs. phosphate buffer (pH 7.4) at 37°C. LC-MS/MS quantifies free aglycone (indole derivative) and glucuronic acid release. Stable isotope-labeled analogs (e.g., ¹³C-glucuronic acid) track hydrolysis pathways .

Q. What strategies mitigate batch-to-batch variability in glucopyranosiduronic acid synthesis?

- Methodological Answer : Implement design of experiments (DoE) to optimize critical parameters (donor-acceptor ratio, reaction time). Use inline PAT tools (e.g., ReactIR for real-time monitoring of glycosylation). Purification via preparative HPLC with orthogonal columns (C18 and HILIC) ensures consistency. Statistical process control (SPC) charts track impurity profiles across batches .

Methodological Challenges and Contradictions

- Contradiction in Metabolic Stability : notes glucuronides’ susceptibility to hydrolysis, while highlights UGT-mediated stability. Resolution: Conduct species-specific assays (e.g., human vs. rodent UGT isoforms) to clarify metabolic pathways.

- Stereochemical Ambiguity : Glucuronic acid anomericity (α/β) affects bioactivity. Use chiral chromatography (e.g., Chiralpak IA) or enzymatic digestion (β-glucuronidase specificity) to confirm configuration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.